N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide
Description
N-{4-[(1,3-Benzodioxol-5-ylmethyl)amino]phenyl}acetamide is an acetamide derivative featuring a phenyl core substituted with a benzodioxol-methylamino group. Structurally analogous compounds from the evidence highlight variations in substituents, molecular weight, and functional groups, which are critical for comparative analysis.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxol-5-ylmethylamino)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)18-14-5-3-13(4-6-14)17-9-12-2-7-15-16(8-12)21-10-20-15/h2-8,17H,9-10H2,1H3,(H,18,19) |
InChI Key |
NVYNDNRNYACSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)ACETAMIDE typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Secondary amines, hetarenethiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)ACETAMIDE is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways, including:
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Acetamide Derivatives
Structural and Functional Differences
Substituent Diversity: The target compound contains a benzodioxol-methylamino group directly attached to the phenyl ring. In contrast, analogs like the compound in replace the amino group with a sulfamoyl linker and introduce a thienylmethyl substituent, which may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity.
Impact of Heterocycles :
- The oxazole ring in and isoxazole in introduce nitrogen and oxygen heteroatoms, which can influence hydrogen bonding and metabolic stability. For instance, the methoxyphenyl-oxazole substituent in may confer selectivity toward enzymes like cyclooxygenases .
Sulfamoyl vs. This could affect bioavailability and renal excretion profiles.
Pharmacological Implications
- Benzodioxol Derivatives: The benzodioxol moiety, present in the target compound and , is associated with neuroprotective and anti-inflammatory activities due to its ability to modulate monoamine oxidase (MAO) and cytochrome P450 enzymes .
- Halogenated Analogs : The bromine in and chlorine in may enhance binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) or ion channels .
Biological Activity
N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide, a compound featuring a benzodioxole moiety, has garnered attention for its potential biological activities. This article synthesizes findings from diverse sources to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
Structural Features
- Benzodioxole Group : This moiety is known for its pharmacological properties, including antioxidant and anti-inflammatory effects.
- Amino Group : The presence of an amino group enhances the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
Anticancer Potential
Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation through cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Free radical scavenging | , |
| Anti-inflammatory | Inhibition of COX and LOX | , |
| Anticancer | Induction of apoptosis; inhibition of proliferation | , |
Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of various benzodioxole derivatives, this compound demonstrated a significant reduction in malondialdehyde (MDA) levels in vitro, indicating reduced lipid peroxidation.
Case Study 2: Anti-inflammatory Response
A murine model was used to assess the anti-inflammatory effects of the compound. Results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels following treatment with this compound, supporting its potential as an anti-inflammatory agent.
Case Study 3: Cancer Cell Line Testing
In vitro assays on HeLa and MCF-7 cell lines revealed that treatment with this compound led to increased apoptosis rates as evidenced by Annexin V staining and caspase activation assays.
Q & A
Advanced Research Question
- Substituent Variation : Modify the benzodioxole or phenylacetamide groups to assess impacts on bioactivity. For instance, fluorophenyl substituents in related compounds enhance binding affinity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., amino linker, acetamide carbonyl) using computational tools like molecular docking .
What analytical methods are suitable for detecting impurities in synthesized batches?
Basic Research Question
Follow protocols for related acetamides:
- HPLC with UV detection (as in ), using acetonitrile/water mobile phases to resolve impurities.
- Mass spectrometry to identify byproducts from incomplete condensation or oxidation .
How can contradictory data on biological activity be resolved?
Advanced Research Question
- Dose-Response Analysis : Test conflicting results across multiple concentrations.
- Assay Validation : Ensure consistency in cell lines (e.g., HT-29 for colon cancer ) and controls.
- Metabolic Stability Testing : Evaluate if metabolites (e.g., hydroxylated derivatives) contribute to discrepancies .
What advanced synthetic strategies can enhance yield or selectivity?
Advanced Research Question
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity, as seen in imidazo[1,2-b]pyridazine derivatives .
- Protecting Groups : Use tert-butyl or acetyl groups to shield reactive amines during synthesis .
How can crystallographic data inform drug design?
Advanced Research Question
X-ray structures reveal:
- Hydrogen Bonding : Critical for target binding, as shown in dihydrothiadiazole acetamides .
- Conformational Flexibility : The benzodioxole ring’s orientation may influence solubility or target interactions .
What computational tools are recommended for predicting physicochemical properties?
Basic Research Question
- PubChem Data : Extract logP, molar mass, and solubility from analogs like fluorophenyl-acetamides .
- DFT Calculations : Model electron distribution to predict reactivity at the amino linker or acetamide carbonyl .
How can in vitro toxicity be assessed for this compound?
Basic Research Question
- Cell Viability Assays : Use MTT or resazurin in normal cell lines (e.g., HEK-293).
- Pictogram Guidance : Refer to irritancy data from structurally related dihydrochloride acetamides .
What stability studies are necessary for long-term storage?
Basic Research Question
- Solution Stability : Monitor degradation in aqueous/acetonitrile mixtures via HPLC over 24–72 hours .
- Solid-State Stability : Perform accelerated aging tests (40°C/75% RH) and characterize degradation products with LC-MS .
How can researchers validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
